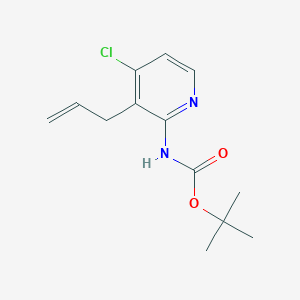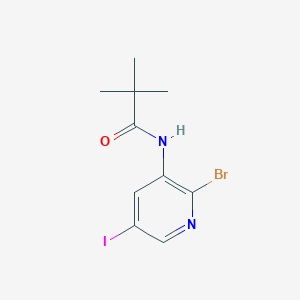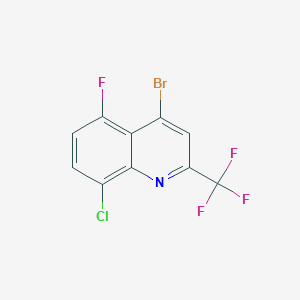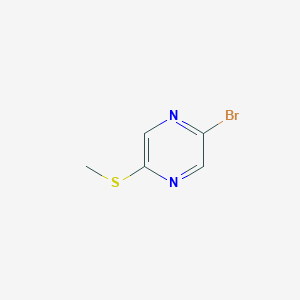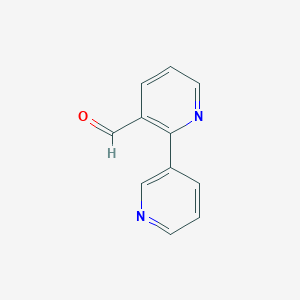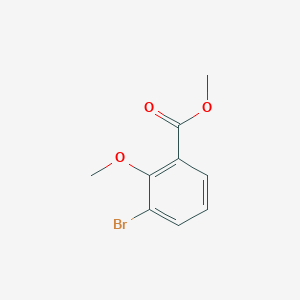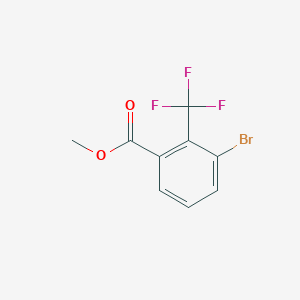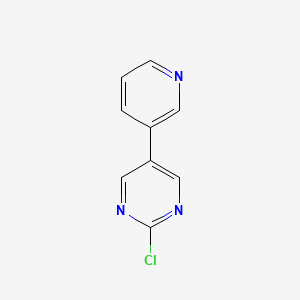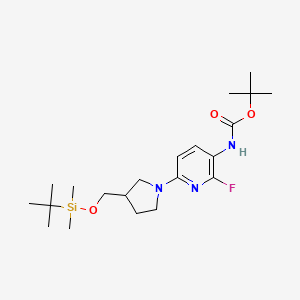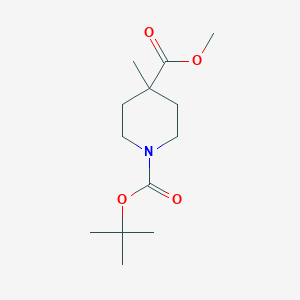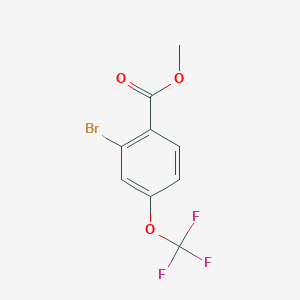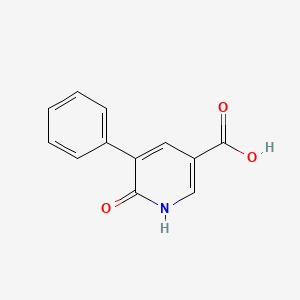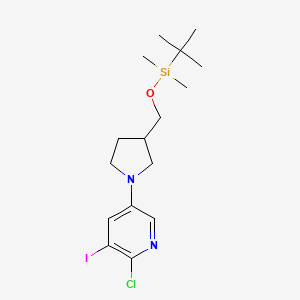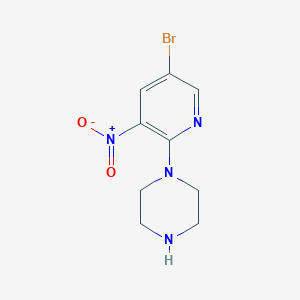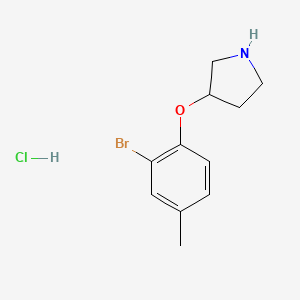
3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride is a unique chemical provided to early discovery researchers . It has a molecular weight of 256.14 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1ccc (OC2CCNC2)c (Br)c1 . This indicates that the compound contains a bromo-methylphenoxy group attached to a pyrrolidine ring. Physical And Chemical Properties Analysis
This compound has a molecular weight of 256.14 . More detailed physical and chemical properties are not provided in the available resources .Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
The study of chemical reactions involving bromo-substituted compounds, like 3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride, has led to the synthesis of novel compounds with potential applications in various fields. For instance, the synthesis of 2-pyrrolydinyl-1,3-dithiolium derivatives from propiophenones has been explored, providing a pathway for creating mesoionic compounds characterized by NMR and MS spectrometry, UV-Vis, and IR spectroscopy. These synthesized compounds could have implications in materials science and pharmaceuticals due to their unique chemical structures and properties (Sarbu et al., 2019).
Antitumor Activity
Research into pyrrolidine derivatives has demonstrated significant antitumor activities. For example, studies on 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain reveal potent inhibition of cell proliferation in tumor cells expressing folate receptors and the proton-coupled folate transporter. These compounds have shown to be more effective than previous compounds in inhibiting β-glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in nucleotide biosynthesis, suggesting their potential as chemotherapeutic agents (Wang et al., 2011).
Antioxidant and Anticholinergic Activities
The synthesis and evaluation of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives, including natural product bromophenols, have shown significant antioxidant activities. These activities are measured against several standard assays, demonstrating the potential of these compounds in oxidative stress-related conditions. Additionally, these bromophenols have exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting their utility in treating disorders like Alzheimer's disease (Rezai et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-bromo-4-methylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-8-2-3-11(10(12)6-8)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQMLBCZBGKJQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-methylphenoxy)pyrrolidine hydrochloride | |
CAS RN |
1185298-07-0 | |
| Record name | Pyrrolidine, 3-(2-bromo-4-methylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



